Cas no 489471-28-5 (2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)

2-4-(ジブチルスルファモイル)ベンズアミド-5,5,7,7-テトラメチル-4H,5H,6H,7H-チエノ[2,3-c]ピリジン-3-カルボキサミドは、高度に特異的な分子構造を有する有機化合物です。スルファモイル基とベンズアミド基を組み合わせた特徴的な骨格を持ち、医薬品中間体や生物活性化合物としての応用が期待されます。特に、チエノピリジン環とテトラメチル置換による立体障害により、標的タンパク質との選択的相互作用が可能です。この化合物は優れた安定性を示し、創薬研究におけるリード化合物候補として注目されています。カルボキサミド部位は水素結合形成能を有し、分子認識特性の向上に寄与します。

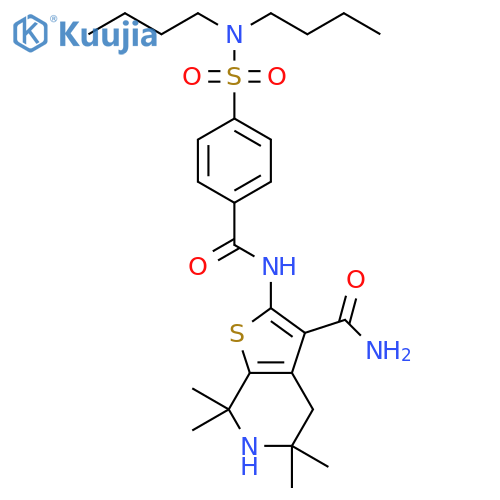

489471-28-5 structure

商品名:2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide

- Thieno[2,3-c]pyridine-3-carboxamide, 2-[[4-[(dibutylamino)sulfonyl]benzoyl]amino]-4,5,6,7-tetrahydro-5,5,7,7-tetramethyl-

- 2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

- SR-01000569442

- F0539-2165

- 2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

- 2-[[4-(dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide

- 489471-28-5

- SR-01000569442-1

- AKOS024581816

-

- インチ: 1S/C27H40N4O4S2/c1-7-9-15-31(16-10-8-2)37(34,35)19-13-11-18(12-14-19)24(33)29-25-21(23(28)32)20-17-26(3,4)30-27(5,6)22(20)36-25/h11-14,30H,7-10,15-17H2,1-6H3,(H2,28,32)(H,29,33)

- InChIKey: FPKBHOBBBMOBSO-UHFFFAOYSA-N

- ほほえんだ: C1(C)(C)NC(C)(C)CC2C(C(N)=O)=C(NC(=O)C3=CC=C(S(N(CCCC)CCCC)(=O)=O)C=C3)SC1=2

計算された属性

- せいみつぶんしりょう: 548.24909812g/mol

- どういたいしつりょう: 548.24909812g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 7

- 重原子数: 37

- 回転可能化学結合数: 11

- 複雑さ: 902

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 158Ų

じっけんとくせい

- 密度みつど: 1.191±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 11.94±0.60(Predicted)

2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0539-2165-5μmol |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-3mg |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-20mg |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-4mg |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-15mg |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-40mg |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-20μmol |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-10μmol |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-2μmol |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0539-2165-50mg |

2-[4-(dibutylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide |

489471-28-5 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide 関連文献

-

Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

489471-28-5 (2-4-(dibutylsulfamoyl)benzamido-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide) 関連製品

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量